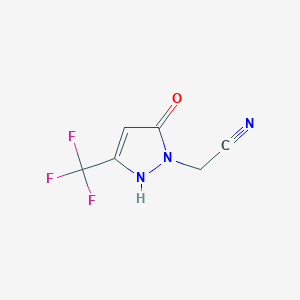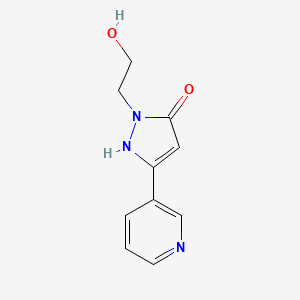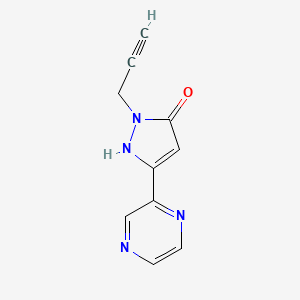
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
“3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that inhibits monocarboxylate transporters, such as MCT1 and MCT4 . These compounds can be used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Applications De Recherche Scientifique
Cancer Treatment Research
This compound is structurally related to trametinib , a drug used for treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The research into similar compounds can lead to the development of new medications or the improvement of existing ones.
Process Chemistry
In the synthesis of drugs like trametinib, related compounds serve as process impurities. Understanding these impurities is crucial for developing safe, economical, and efficient synthetic routes, which is a key objective of process chemical research .
Analytical Chemistry
These related compounds are important in determining analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). They are synthesized and controlled in the manufacturing process to ensure the quality of the drug product .
Drug Development Regulations
The detection, identification, and control of impurities are essential elements of drug development. Research into compounds like 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione aids in obtaining various regulatory approvals by ensuring compliance with quality standards .
Kinase Inhibitor Research
As a structurally related compound to kinase inhibitors, research into 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could provide insights into the development of new treatments for diseases that involve kinase dysregulation .
Mécanisme D'action
The compound works by inhibiting monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are involved in the transport of lactate and other monocarboxylates across the cell membrane. By inhibiting these transporters, the compound can potentially disrupt the metabolic processes of cells, making it useful in the treatment of diseases like cancer and type II diabetes .
Propriétés
IUPAC Name |
3-cyclopropyl-6-pyridin-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(9-3-1-2-6-13-9)14-12(17)15(11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSMIAPHKYHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



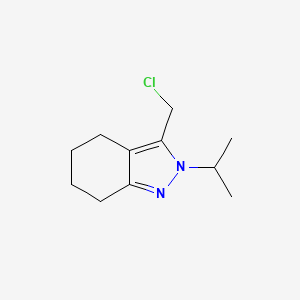
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)

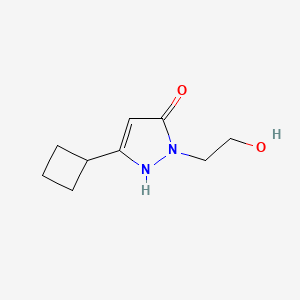
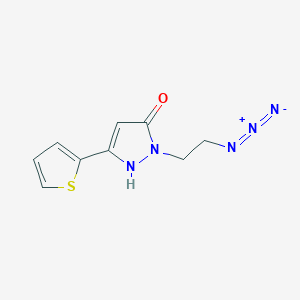
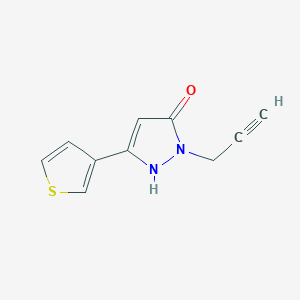
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484004.png)
![(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1484005.png)
